molecular formula C8H12N4OS B2663970 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide CAS No. 933005-82-4

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide

Cat. No.: B2663970
CAS No.: 933005-82-4
M. Wt: 212.27
InChI Key: YHCPQVNCZBLSMQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide is a heterocyclic compound that features a unique fusion of thiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide typically involves the reaction of thioamides with hydrazonoyl halides in the presence of a base such as triethylamine in boiling ethanol . This reaction forms the thiazole ring, which is then fused with the triazole ring through subsequent steps.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thiazole ring.

    Reduction: This can affect the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Uniqueness

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide is unique due to its specific ring fusion, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-5(2)6(13)9-7-10-11-8-12(7)3-4-14-8/h5H,3-4H2,1-2H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCPQVNCZBLSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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